molecular formula C19H18N4O2 B2574817 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034579-74-1

4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2574817
CAS No.: 2034579-74-1
M. Wt: 334.379
InChI Key: AMFJQISLGXCDDL-UHFFFAOYSA-N
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Description

4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a hybrid structure incorporating pyrimidine, pyrrole, and benzophenone-like motifs, which are privileged scaffolds in medicinal chemistry. The presence of a pyrimidine ring, a common heterocycle in nucleoside chemistry, suggests potential for investigating kinase inhibition or modulating various enzymatic pathways . The integrated pyrrole moiety is a structure of significant interest due to its demonstrated anti-inflammatory and antioxidant activities in other compounds . The molecular framework, which includes a benzoyl group linked to a pyrrolidine, may contribute to enhanced binding affinity and selectivity toward specific protein targets. This complex architecture makes the compound a valuable candidate for developing new multi-target therapeutic strategies, particularly in areas like inflammation and oncology. Researchers can utilize this chemical probe to explore structure-activity relationships (SAR), screen for novel biological activities, and develop new lead compounds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(3-pyrimidin-4-yloxypyrrolidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(15-3-5-16(6-4-15)22-10-1-2-11-22)23-12-8-17(13-23)25-18-7-9-20-14-21-18/h1-7,9-11,14,17H,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFJQISLGXCDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Benzoylation: The pyrrole is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via cyclization reactions involving amines and aldehydes.

    Coupling with Pyrimidine: The final step involves coupling the benzoylated pyrrole-pyrrolidine intermediate with a pyrimidine derivative under conditions that facilitate nucleophilic substitution, such as using a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrrolidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, amines, thiols.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and pyrrolidine rings.

    Reduction: Benzyl derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical modifications makes it versatile for material science applications.

Mechanism of Action

The mechanism of action of 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Implications :

  • The 1H-pyrrol-1-ylbenzoyl group in the target compound may enhance π-π stacking compared to fluorinated analogs in and .
  • The pyrrolidin-3-yloxy linker likely improves solubility relative to piperidine or ethyl linkers .

Physicochemical Properties

Property Target Compound Compound 12c Example 64 Compound
Molecular Weight ~400–450 g/mol* 568.6 g/mol 536.4 g/mol ~600–650 g/mol*
Melting Point Not reported Not reported 303–306°C Not reported
Solubility Moderate (polar solvents) Low (non-polar solvents) Low (DMSO) High (aqueous buffers)

*Estimated based on structural similarity.

Key Findings :

  • Example 64’s high melting point (303–306°C) reflects its rigid chromenone scaffold, whereas the target compound’s flexibility may lower its melting point .
  • The pyrrolidin-1-ylpropoxy group in likely enhances aqueous solubility compared to the target’s benzoyl-pyrrolidine system .

Biological Activity

4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that incorporates a pyrimidine ring, a pyrrole moiety, and a pyrrolidine derivative, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular formula of 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is C22H23N3O3, with a molecular weight of approximately 377.44 g/mol. Its structure is characterized by the following components:

ComponentDescription
Pyrimidine RingA six-membered heterocyclic compound containing nitrogen atoms.
Pyrrole MoietyA five-membered ring containing nitrogen, contributing to the compound's reactivity.
Pyrrolidine LinkageA saturated five-membered ring that enhances solubility and biological interaction.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine exhibit significant anticancer activity. For instance, derivatives with similar structural features have shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has been tested against several bacterial strains, demonstrating effective inhibition of growth. The presence of the pyrrole and pyrrolidine groups is thought to contribute to its ability to disrupt bacterial cell membranes.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against certain kinases involved in cancer progression. This property makes it a candidate for further development as a targeted therapy in oncology.

Case Studies

  • Anticancer Activity : In a study involving various pyrimidine derivatives, 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine was found to exhibit IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective anticancer agent .
  • Antimicrobial Testing : A series of experiments conducted on bacterial strains such as E. coli and Staphylococcus aureus revealed that derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, showcasing their strong antimicrobial properties .

Structure-Activity Relationship (SAR)

The biological activity of 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine can be partially explained through structure-activity relationship studies:

Structural FeatureImpact on Activity
Pyrrole GroupEnhances interaction with biological targets due to electron-rich nature.
Pyrrolidine LinkageIncreases solubility and bioavailability, facilitating better absorption in biological systems.
Benzoyl SubstituentContributes to the overall stability and binding affinity towards target enzymes or receptors.

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